TC Ask 10

Description

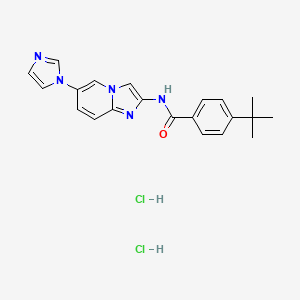

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-tert-butyl-N-(6-imidazol-1-ylimidazo[1,2-a]pyridin-2-yl)benzamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O.2ClH/c1-21(2,3)16-6-4-15(5-7-16)20(27)24-18-13-26-12-17(8-9-19(26)23-18)25-11-10-22-14-25;;/h4-14H,1-3H3,(H,24,27);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKLFEDUYFZNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CN3C=C(C=CC3=N2)N4C=CN=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23Cl2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TC Ask 10: A Selective ASK1 Inhibitor for Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] It plays a pivotal role in cellular responses to a variety of stressors, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[2][3] Dysregulation of the ASK1 signaling pathway is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions.[1][4] TC Ask 10 has emerged as a potent and selective inhibitor of ASK1, offering a valuable tool for preclinical research into the therapeutic potential of targeting this pathway. This document provides a comprehensive technical overview of this compound, including its biochemical activity, experimental protocols, and the signaling context in which it operates.

Introduction to this compound

This compound, with the chemical name 4-(1,1-Dimethylethyl)-N-[6-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-2-yl]benzamide dihydrochloride, is a small molecule inhibitor of ASK1.[5] It is characterized by its high potency and selectivity for ASK1 over other kinases, making it a valuable tool for elucidating the specific roles of ASK1 in various biological processes.[5][6] Furthermore, this compound is orally bioavailable, which allows for its use in in vivo studies.[5]

Biochemical and Pharmacokinetic Data

The inhibitory activity and pharmacokinetic profile of this compound have been characterized in several studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound [5][6][7][8][9]

| Kinase | IC50 (nM) |

| ASK1 | 14 |

| ASK2 | 510 |

| MEKK1 | >10,000 |

| TAK1 | >10,000 |

| IKKβ | >10,000 |

| ERK1 | >10,000 |

| JNK1 | >10,000 |

| p38α | >10,000 |

| GSK-3β | >10,000 |

| PKCθ | >10,000 |

| B-raf | >10,000 |

Table 2: Pharmacokinetic Parameters of this compound in Rats [10]

| Parameter | Value | Units |

| Dosing Route | Oral (p.o.) | - |

| Dose | 1 | mg/kg |

| Cmax | 285.1 | ng/mL |

| Tmax | 1.67 | h |

| AUC(0-8h) | 275.4 | ng·h/mL |

| Dosing Route | Intravenous (i.v.) | - |

| Dose | 0.1 | mg/kg |

ASK1 Signaling Pathway

ASK1 is a key upstream kinase in the MAPK signaling cascade that responds to various stress signals.[1][2][3] Under basal conditions, ASK1 is kept in an inactive state through its interaction with thioredoxin (Trx).[3] Upon exposure to stressors such as reactive oxygen species (ROS), Trx dissociates, leading to the autophosphorylation and activation of ASK1.[3][11] Activated ASK1 then phosphorylates and activates downstream MAPK kinases (MKKs), specifically MKK4/7 and MKK3/6.[2][10] These MKKs, in turn, phosphorylate and activate the c-Jun N-terminal kinases (JNKs) and p38 MAPKs, respectively.[2][10] The activation of the JNK and p38 pathways ultimately leads to various cellular responses, including apoptosis, inflammation, and differentiation.[2][3]

Caption: The ASK1 signaling pathway under stress conditions and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to determine the IC50 of this compound against ASK1 kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

-

Recombinant human ASK1 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ATP

-

DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

-

Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Prepare a master mix containing ASK1 enzyme and MBP substrate in Kinase Buffer.

-

Add 2 µL of the enzyme/substrate master mix to each well.

-

Prepare an ATP solution in Kinase Buffer.

-

Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the in vitro kinase inhibition assay using the ADP-Glo™ method.

Cell-Based Assay for JNK and p38 Phosphorylation

This protocol outlines a method to assess the inhibitory effect of this compound on the phosphorylation of JNK and p38 in a cellular context, for example, in INS-1 pancreatic β-cells stimulated with streptozotocin (STZ).[6]

Materials:

-

INS-1 cells

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements

-

This compound

-

Streptozotocin (STZ)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and Western blot equipment

-

Chemiluminescent substrate

Procedure:

-

Culture INS-1 cells to the desired confluency in multi-well plates.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0-10 µM) for 1 hour.[6]

-

Induce cellular stress by treating the cells with STZ for a specified duration.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phospho-JNK, total-JNK, phospho-p38, total-p38, and the loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the relative levels of phosphorylated JNK and p38.

Conclusion

This compound is a potent and selective inhibitor of ASK1 that serves as an indispensable tool for investigating the roles of the ASK1 signaling pathway in health and disease. Its well-characterized in vitro activity and oral bioavailability make it suitable for a wide range of preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers to further explore the therapeutic potential of targeting ASK1 with this valuable chemical probe.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. media.cellsignal.com [media.cellsignal.com]

- 3. ASK1 is required for sustained activations of JNK/p38 MAP kinases and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. promega.de [promega.de]

- 6. researchgate.net [researchgate.net]

- 7. medchem.org.ua [medchem.org.ua]

- 8. What ASK1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. promega.es [promega.es]

An In-depth Technical Guide to the Biological Functions and Pathways of Apoptosis Signal-regulating Kinase 1 (ASK1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a critical member of the MAP kinase family.[1] It functions as a key sensor for a multitude of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory signals.[2][3][4] Upon activation, ASK1 initiates downstream signaling cascades, primarily through the c-Jun N-terminal Kinase (JNK) and p38 MAP kinase pathways, to orchestrate cellular responses such as apoptosis, inflammation, and differentiation.[2][3][5] Given its central role in stress-induced signaling, ASK1 has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer.[1][5] This document provides a comprehensive overview of ASK1's activation mechanisms, signaling pathways, biological functions, and key experimental protocols for its study.

ASK1 Activation Mechanisms

The activation of ASK1 is tightly regulated and occurs in response to diverse stress stimuli. Under basal conditions, ASK1 is kept in an inactive state through its interaction with inhibitory proteins. Stress signals disrupt these interactions, leading to ASK1 oligomerization, autophosphorylation, and full kinase activity.

Activation by Oxidative and Endoplasmic Reticulum (ER) Stress

Oxidative stress, characterized by an increase in reactive oxygen species (ROS), is a primary activator of ASK1.[2] In its inactive state, ASK1 is bound by the reduced form of Thioredoxin (Trx), a redox-sensitive protein.[1][2] Trx directly interacts with the N-terminal coiled-coil domain of ASK1, inhibiting its kinase activity.[1] The presence of ROS oxidizes Trx, causing it to dissociate from ASK1.[2][6] This dissociation unmasks ASK1, allowing it to form homo-oligomers, which is a prerequisite for its activation.[1] This leads to the autophosphorylation of a key threonine residue (Thr845 in humans) within its activation loop, resulting in full kinase activation.[1][2] Similarly, ER stress can also induce ASK1 activation, often mediated by the ER transmembrane protein IRE1 and its interaction with TNF receptor-associated factor 2 (TRAF2).[7]

Activation by Inflammatory Cytokines

Pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), are potent activators of the ASK1 pathway.[7] TNF-α binds to its receptor (TNFR), which recruits adaptor proteins like TRAF2.[7][8] TRAF2, in turn, interacts with and activates ASK1, possibly by competing with the inhibitory protein Trx.[1][8] This receptor-mediated activation integrates inflammatory signals into the core stress-response machinery of the cell. Other stimuli, such as lipopolysaccharide (LPS), can also activate ASK1 through the recruitment of different TRAF family members, like TRAF6.[2][7]

Downstream Signaling Pathways

Once activated, ASK1 acts as a MAP3K, phosphorylating and activating downstream MAP kinase kinases (MKKs or MAP2Ks). This initiates a cascade that culminates in the activation of the JNK and p38 MAPK effector kinases.[2][4]

-

JNK Pathway: ASK1 phosphorylates and activates MKK4 and MKK7, which in turn phosphorylate and activate JNK.[2][9]

-

p38 MAPK Pathway: ASK1 phosphorylates and activates MKK3 and MKK6, leading to the phosphorylation and activation of p38 MAPK.[2][9]

Activated JNK and p38 are themselves protein kinases that translocate to the nucleus to phosphorylate a variety of transcription factors, such as AP-1, leading to changes in gene expression that mediate the ultimate cellular response.[9]

Biological Functions and Regulation

The cellular outcomes of ASK1 activation are context-dependent but are generally centered on managing cellular stress.

Key Biological Functions

-

Apoptosis: ASK1 is a potent inducer of programmed cell death.[10] Overexpression of ASK1 is sufficient to trigger apoptosis in many cell types, a function critical for eliminating damaged or infected cells.[10][11] This is a key pathway in response to stimuli like TNF-α, Fas ligand, and certain chemotherapeutic drugs.[10]

-

Inflammation: By activating the JNK and p38 pathways, ASK1 plays a central role in the inflammatory response, regulating the production of inflammatory cytokines.[2] While crucial for host defense, chronic ASK1 activation can contribute to inflammatory diseases.[5][12]

-

Cell Differentiation and Survival: Paradoxically, ASK1 can also promote cell differentiation and survival in specific contexts.[2] For instance, in PC12 neuronal cells, ASK1 activation induces neurite outgrowth and protects against serum starvation-induced death, a process mediated primarily through the p38 pathway.[13]

Negative Regulation of ASK1

To prevent excessive or inappropriate activation, ASK1 activity is controlled by several negative feedback mechanisms.

-

Thioredoxin (Trx): As mentioned, Trx is a primary inhibitor under non-stress conditions.[1]

-

14-3-3 Proteins: These adaptor proteins bind to phosphorylated Ser967 on ASK1, sequestering it in an inactive state and antagonizing its pro-apoptotic activity.[10][14]

-

Protein Phosphatase 5 (PP5): PP5 can directly interact with and dephosphorylate the activated form of ASK1, providing a negative feedback loop to terminate the signal in response to oxidative stress.[15]

Data on ASK1 Interacting Proteins

The function of ASK1 is modulated by a complex network of protein-protein interactions. The table below summarizes key regulators and their functional impact.

| Interacting Protein | Function | Interaction Domain/Site on ASK1 | Consequence of Interaction |

| Thioredoxin (Trx) | Negative Regulator | N-terminal Coiled-Coil (NCC) Domain | Inhibition of kinase activity under non-stress conditions.[1] |

| TRAF2 / TRAF6 | Positive Regulators | N- and C-terminal non-catalytic domains | Activation of ASK1 in response to TNF-α and LPS signaling.[1][7][8] |

| 14-3-3 Proteins | Negative Regulator | Phosphorylated Serine 967 (p-Ser967) | Sequestration and suppression of pro-apoptotic activity.[10][14] |

| Protein Phosphatase 5 (PP5) | Negative Regulator | Kinase Domain (binds activated ASK1) | Dephosphorylation and inactivation of ASK1.[15] |

| ASK2 (MAP3K6) | Positive Regulator | Forms a heteromeric complex with ASK1 | Stabilizes and promotes ASK1 activation.[2] |

| Daxx | Positive Regulator | Interacts with the C-terminus of ASK1 | Mediates Fas-induced apoptosis through ASK1 activation.[2] |

| DJ-1 | Negative Regulator | Binds to ASK1, sequesters Daxx | Neuroprotective role by antagonizing oxidative stress-induced ASK1 activation.[2] |

Experimental Protocols

In Vitro ASK1 Kinase Assay (Radiometric)

This protocol measures the transfer of a radiolabeled phosphate from ATP to a substrate protein by ASK1.

Materials:

-

Recombinant active ASK1 protein

-

Substrate: Myelin Basic Protein (MBP), 1 mg/mL

-

10X Kinase Buffer: 400 mM MOPS (pH 7.2), 250 mM β-glycerophosphate, 100 mM EGTA, 40 mM MgCl₂, 5 mM DTT

-

ATP Solution: 10 mM ATP stock

-

[γ-³²P]ATP (10 µCi/µl)

-

1% Phosphoric Acid

-

P81 Phosphocellulose Paper

Procedure:

-

Prepare a 1X Kinase Buffer by diluting the 10X stock with sterile water.

-

Thaw recombinant ASK1 enzyme on ice. Prepare serial dilutions of ASK1 (e.g., starting from 20 ng/µl) in 1X Kinase Buffer.

-

Prepare the ATP reaction mix. For each reaction, mix cold ATP and [γ-³²P]ATP. A final concentration of 50-250 µM ATP is common.[14][16]

-

Set up the kinase reaction in a microcentrifuge tube on ice. Add in order:

-

10 µl of diluted ASK1 enzyme solution

-

10 µl of MBP substrate (1 µg/µl)

-

5 µl of the [γ-³²P]ATP reaction mix

-

-

Initiate the reaction by transferring the tubes to a 30°C water bath. Incubate for 15-30 minutes.

-

Terminate the reaction by spotting 20 µl of the mixture onto a labeled P81 phosphocellulose paper square.

-

Allow the paper to air dry completely.

-

Wash the P81 papers three times for 5-10 minutes each in a beaker containing 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air dry the papers and measure the incorporated radioactivity using a scintillation counter.

Co-Immunoprecipitation (Co-IP) to Detect ASK1-Protein Interactions

This protocol is used to verify the interaction between ASK1 and a putative binding partner (e.g., Trx, TRAF2) in a cellular context.

Materials:

-

Cultured cells expressing epitope-tagged ASK1 and/or the interacting protein of interest.

-

Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors.

-

Antibody specific to the epitope tag (e.g., anti-Flag, anti-HA) or to the endogenous "bait" protein.

-

Protein A/G-agarose or magnetic beads.

-

Wash Buffer: Lysis buffer with a lower detergent concentration (e.g., 0.1% Triton X-100).

-

SDS-PAGE sample buffer.

Procedure:

-

Culture and treat cells as required by the experiment (e.g., stimulate with H₂O₂ to observe dissociation from Trx).

-

Lyse the cells by incubating with ice-cold Lysis Buffer for 30 minutes on a rocker at 4°C.

-

Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the primary antibody (e.g., anti-Flag for Flag-ASK1) for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours to capture the immune complexes.

-

Pellet the beads by gentle centrifugation. Discard the supernatant.

-

Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

-

After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer.

-

Boil the samples for 5-10 minutes to elute proteins from the beads and denature them.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting protein ("prey").

References

- 1. ASK1 - Wikipedia [en.wikipedia.org]

- 2. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation mechanisms of ASK1 in response to various stresses and its significance in intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 5. What are ASK1 modulators and how do they work? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Activation of Apoptosis Signal-Regulating Kinase 1 (ASK1) by Tumor Necrosis Factor Receptor-Associated Factor 2 Requires Prior Dissociation of the ASK1 Inhibitor Thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. ASK1 and ASK2 differentially regulate the counteracting roles of apoptosis and inflammation in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis signal-regulating kinase 1 (ASK1) induces neuronal differentiation and survival of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. Negative feedback regulation of ASK1 by protein phosphatase 5 (PP5) in response to oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. promega.de [promega.de]

Investigating the Cellular Targets of TC Ask 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanism of action of TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This document details the signaling pathways modulated by this compound, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for target identification and validation.

Introduction to this compound

This compound is an orally bioavailable small molecule inhibitor that has demonstrated high potency and selectivity for Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-activated protein kinase kinase kinase 5 (MAP3K5). ASK1 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in cellular responses to a variety of stress signals, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines like TNF-α. By targeting ASK1, this compound represents a promising therapeutic agent for conditions where ASK1-mediated signaling is implicated, such as neurodegenerative diseases, inflammatory conditions, and cardiovascular diseases.

Primary Cellular Target and Selectivity

The primary cellular target of this compound is Apoptosis Signal-regulating Kinase 1 (ASK1) . It functions as an ATP-competitive inhibitor, effectively blocking the kinase activity of ASK1.

Quantitative Data on Inhibitory Potency and Selectivity

The efficacy and specificity of this compound have been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency against ASK1 and significant selectivity over other kinases, including the closely related ASK2.

| Kinase Target | IC₅₀ (nM) | Reference |

| ASK1 | 14 | |

| ASK2 | 510 | |

| MEKK1 | >10,000 | |

| TAK1 | >10,000 | |

| IKKβ | >10,000 | |

| ERK1 | >10,000 | |

| JNK1 | >10,000 | |

| p38α | >10,000 | |

| GSK-3β | >10,000 | |

| PKCθ | >10,000 | |

| B-raf | >10,000 |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by inhibiting the ASK1 signaling cascade. Under conditions of cellular stress, ASK1 is activated through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream kinases, primarily MKK3/6 and MKK4/7. These, in turn, phosphorylate and activate p38 MAPK and c-Jun N-terminal kinase (JNK), respectively. The activation of the p38 and JNK pathways leads to a variety of cellular responses, including inflammation, apoptosis, and fibrosis. This compound blocks this cascade at an early stage by inhibiting ASK1, thereby preventing the activation of downstream p38 and JNK signaling.

Figure 1: ASK1 Signaling Pathway and Inhibition by this compound.

Experimental Protocols for Target Identification

The following are detailed methodologies for key experiments that could be employed to identify and validate ASK1 as the primary target of this compound.

Affinity Chromatography for Target Pull-Down

This method is used to isolate proteins that physically interact with this compound from a complex cellular lysate.

Principle: this compound is immobilized on a solid support (e.g., agarose beads). A cell lysate is passed over this support, and proteins that bind to this compound are retained. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.

Protocol:

-

Immobilization of this compound:

-

Synthesize a derivative of this compound with a linker arm suitable for conjugation to NHS-activated agarose beads.

-

Incubate the this compound derivative with the agarose beads according to the manufacturer's protocol to achieve covalent linkage.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

Prepare control beads with no immobilized compound.

-

-

Cell Lysis:

-

Culture a relevant cell line (e.g., human airway smooth muscle cells) to 80-90% confluency.

-

Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Affinity Pull-Down:

-

Incubate the cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

-

For a competition control, pre-incubate a separate aliquot of the lysate with an excess of free this compound before adding the conjugated beads.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the bound proteins from the beads using a low pH buffer or a buffer containing a high concentration of free this compound.

-

Neutralize the eluate and separate the proteins by SDS-PAGE.

-

Visualize the protein bands by silver or Coomassie staining.

-

Excise protein bands that are present in the this compound pull-down but absent or significantly reduced in the control and competition lanes.

-

Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS).

-

Figure 2: Workflow for Affinity Chromatography-based Target Identification.

Western Blot Analysis for Pathway Activation

This experiment validates that this compound inhibits the known downstream targets of ASK1 signaling.

Principle: Western blotting is used to detect the phosphorylation status of key proteins in the ASK1 signaling pathway (p38 and JNK) in cells treated with a stimulus in the presence or absence of this compound. A reduction in phosphorylation indicates inhibition of the upstream kinase, ASK1.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with an ASK1 activator (e.g., H₂O₂ or TNF-α) for a predetermined time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated p38 (p-p38), total p38, phosphorylated JNK (p-JNK), and total JNK.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for the phosphorylated and total proteins.

-

Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on pathway activation.

-

Conclusion

This compound is a highly potent and selective inhibitor of ASK1. Its mechanism of action involves the direct inhibition of ASK1 kinase activity, leading to the suppression of the downstream p38 and JNK MAPK signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to further investigate the therapeutic potential of this compound and similar molecules targeting the ASK1 signaling cascade.

TC Ask 10: An In-depth Technical Guide for Studying Oxidative Stress Responses

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of TC Ask 10, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), for the investigation of oxidative stress-induced signaling pathways. This document outlines the core mechanism of action of this compound, presents its key quantitative data, and offers detailed experimental protocols for its application in both in vitro and in vivo research models. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its utility in oxidative stress research.

Core Mechanism of Action

This compound is a potent, selective, and orally active inhibitor of ASK1 with an IC50 of 14 nM.[1] Under conditions of oxidative stress, reactive oxygen species (ROS) trigger the dissociation of thioredoxin (Trx) from the N-terminus of ASK1, leading to ASK1 activation through autophosphorylation. Activated ASK1 then phosphorylates and activates downstream mitogen-activated protein kinase kinases (MKKs), specifically MKK3/6 and MKK4/7. These, in turn, activate the p38 and c-Jun N-terminal kinase (JNK) signaling pathways, respectively. The activation of these pathways ultimately leads to various cellular responses, including inflammation, apoptosis, and fibrosis. This compound exerts its effects by directly inhibiting the kinase activity of ASK1, thereby preventing the phosphorylation and activation of downstream signaling molecules and mitigating the detrimental effects of oxidative stress.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available research.

| Parameter | Value | Reference |

| IC50 (ASK1) | 14 nM | [1] |

| IC50 (ASK2) | 0.51 µM | [1] |

| Pharmacokinetic Parameter | Value | Species | Dose & Route | Reference |

| Cmax | 285.1 ng/mL | Rat | 1 mg/kg, p.o. | [1] |

| Tmax | 1.67 h | Rat | 1 mg/kg, p.o. | [1] |

| AUCpo, 0-8h | 275.4 ng·h/mL | Rat | 1 mg/kg, p.o. | [1] |

Experimental Protocols

Detailed methodologies for key experiments utilizing this compound to study oxidative stress are provided below.

In Vitro Studies

1. Cell Viability Assay (MTT Assay) under Oxidative Stress

This protocol is designed to assess the protective effects of this compound against oxidative stress-induced cell death.

-

Materials:

-

Cell line (e.g., PC12, SH-SY5Y, or other relevant cell line)

-

Complete cell culture medium

-

This compound (solubilized in DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).

-

Induce oxidative stress by adding H₂O₂ to the culture medium at a pre-determined cytotoxic concentration (e.g., 100-500 µM, to be optimized for the specific cell line) for 24 hours.

-

After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA

This protocol measures the ability of this compound to reduce intracellular ROS levels.

-

Materials:

-

Cell line

-

Complete cell culture medium

-

This compound

-

H₂O₂ or another ROS-inducing agent

-

2',7'-dichlorofluorescin diacetate (DCFDA)

-

Phosphate-buffered saline (PBS)

-

Black 96-well plates with clear bottoms

-

-

Procedure:

-

Seed cells into a black 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with this compound for 1 hour.

-

Remove the medium and wash the cells once with PBS.

-

Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C in the dark.

-

Wash the cells once with PBS.

-

Induce oxidative stress by adding H₂O₂ to the wells.

-

Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm using a fluorescence plate reader.

-

Monitor the fluorescence at different time points (e.g., every 5 minutes for 30 minutes).

-

3. Western Blot Analysis of p-JNK and p-p38

This protocol determines the effect of this compound on the activation of downstream signaling molecules in the ASK1 pathway.

-

Materials:

-

Cell line

-

This compound

-

H₂O₂

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with H₂O₂ for a predetermined time (e.g., 30 minutes).

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Studies

1. Animal Model of Oxidative Stress

This protocol outlines a general framework for evaluating the efficacy of this compound in an animal model of oxidative stress.

-

Materials:

-

Animal model (e.g., C57BL/6 mice)

-

Oxidative stress-inducing agent (e.g., paraquat, lipopolysaccharide (LPS), or a model of ischemia-reperfusion)

-

This compound

-

Vehicle for this compound administration (e.g., 0.5% carboxymethylcellulose)

-

Anesthesia

-

Equipment for tissue collection and processing

-

-

Procedure:

-

Acclimatize animals for at least one week before the experiment.

-

Divide animals into experimental groups (e.g., vehicle control, oxidative stress agent alone, oxidative stress agent + this compound).

-

Administer this compound (e.g., 1-10 mg/kg, p.o.) or vehicle for a specified period before and/or after inducing oxidative stress.

-

Induce oxidative stress using the chosen model.

-

Monitor the animals for clinical signs and mortality.

-

At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, brain, heart).

-

Analyze the tissues for markers of oxidative stress (e.g., malondialdehyde levels, glutathione levels, antioxidant enzyme activity), inflammation (e.g., cytokine levels), and apoptosis (e.g., TUNEL staining, caspase-3 activity).

-

Perform Western blot analysis on tissue homogenates to assess the phosphorylation of ASK1, JNK, and p38.

-

Visualizations

Signaling Pathway Diagram

Caption: The ASK1 signaling pathway under oxidative stress and the inhibitory action of this compound.

Experimental Workflow Diagram

Caption: A generalized experimental workflow for studying this compound in oxidative stress models.

References

In Vivo Pharmacokinetics of TC ASK 10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of TC ASK 10, a potent and selective apoptosis signal-regulating kinase 1 (ASK1) inhibitor. The information presented herein is compiled from available scientific literature and is intended to support research and development efforts in the field of pharmacology and drug discovery.

Core Pharmacokinetic Parameters

The in vivo pharmacokinetic profile of this compound has been characterized in rats. Following oral and intravenous administration, the compound demonstrates good oral bioavailability.[1] Key pharmacokinetic parameters are summarized in the table below for easy comparison.

| Parameter | Administration Route | Dose | Value | Units |

| Cmax | Oral (p.o.) | 1 mg/kg | 285.1 | ng/mL |

| Tmax | Oral (p.o.) | 1 mg/kg | 1.67 | h |

| AUCpo,0-8h | Oral (p.o.) | 1 mg/kg | 275.4 | ng·h/mL |

| - | Intravenous (i.v.) | 0.1 mg/kg | - | - |

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

Experimental Protocols

The pharmacokinetic data for this compound was generated from in vivo studies in rats. The following sections detail the methodologies employed in these studies, based on the available information.

Animal Model

The specific strain of rats used in the pharmacokinetic studies is not explicitly detailed in the available literature. However, standard protocols for such studies typically involve the use of common laboratory rat strains such as Sprague-Dawley or Wistar.

Drug Administration and Dosing

This compound was administered to rats via two routes:

-

Intravenous (i.v.) Administration: A dose of 0.1 mg/kg was administered.

-

Oral (p.o.) Administration: A dose of 1 mg/kg was administered.[1]

The studies utilized a cassette dosing methodology.[1] This high-throughput screening approach involves the simultaneous administration of multiple compounds to a single animal. This method allows for the rapid assessment of the pharmacokinetic profiles of several compounds while minimizing the number of animals used.

Sample Collection and Analysis

While the specific time points for blood sample collection are not provided, standard pharmacokinetic study designs involve collecting serial blood samples over a defined period (e.g., up to 8 hours post-dosing for the oral AUC determination). The concentration of this compound in the plasma samples was likely determined using a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard technique for quantifying drug levels in biological matrices.

Visualization of Core Concepts

To further elucidate the context of this compound's mechanism of action and the experimental approach to its pharmacokinetic evaluation, the following diagrams are provided.

Caption: The ASK1 signaling pathway, a key mediator of cellular stress responses leading to apoptosis and inflammation, is inhibited by this compound.

Caption: A generalized experimental workflow for determining the in vivo pharmacokinetics of this compound in rats.

References

Methodological & Application

Application Notes and Protocols: TC Ask 10 Stock Solution Preparation and Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution, preparation, and use of TC Ask 10 stock solutions, a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1).

Introduction to this compound

This compound is a small molecule inhibitor of ASK1, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1][2] Upon activation, ASK1 triggers a downstream signaling cascade that results in the phosphorylation and activation of JNK and p38 MAP kinases.[3][4] This signaling pathway plays a crucial role in cellular processes such as apoptosis, inflammation, and fibrosis.[1][2] As a potent and selective inhibitor with an IC50 of 14 nM for ASK1, this compound is a valuable tool for studying the physiological and pathological roles of the ASK1 signaling pathway.[3][5][6][7]

Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Weight | 432.35 g/mol | [3] |

| Formula | C₂₁H₂₁N₅O·2HCl | [3] |

| Purity | ≥98% | [3] |

| Appearance | White to pink solid | [5] |

| Solubility (Water) | Up to 100 mM | [3] |

| Solubility (DMSO) | Up to 100 mM | [3] |

| Storage (Solid) | Desiccate at Room Temperature or 4°C | [3][6][7] |

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Calibrated micropipettes

Protocol:

-

Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

-

Mass (mg) = 10 mM x 1 mL x 432.35 g/mol / 1000 = 4.32 mg

-

-

Weigh the this compound powder: Carefully weigh out 4.32 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

-

Dissolve the compound: Vortex the tube until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Stock Solution Storage:

| Storage Temperature | Shelf Life | Reference |

| -20°C | 1 month | [5][7] |

| -80°C | 6 months | [5][7] |

Experimental Protocols

The following are example protocols for the use of this compound stock solution in common cell-based assays.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol details the use of this compound to inhibit stress-induced p38 MAPK phosphorylation in a cellular context.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Cell culture medium and supplements

-

Stress-inducing agent (e.g., Anisomycin, H₂O₂)

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38, anti-total-p38, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Induce cellular stress by adding the stress-inducing agent (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

-

Separate the proteins by gel electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Experimental Workflow:

Workflow for Western Blot analysis of p38 phosphorylation.

Signaling Pathway

This compound inhibits the ASK1 signaling pathway, which is a critical mediator of cellular stress responses.

ASK1 Signaling Pathway:

The ASK1 signaling pathway and the inhibitory action of this compound.

Disclaimer: These protocols are intended for research use only. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information. Optimal experimental conditions may vary and should be determined by the end-user.

References

- 1. Therapeutic targets in the ASK1-dependent stress signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are the therapeutic applications for ASK1 inhibitors? [synapse.patsnap.com]

- 3. This compound | ASK1 | Tocris Bioscience [tocris.com]

- 4. ASK1 inhibition: a therapeutic strategy with multi-system benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Immunomart [immunomart.org]

- 7. invivochem.net [invivochem.net]

Application Notes and Protocols for TC Ask 10 in In Vivo Mouse Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TC Ask 10, also identified as Compound 10, is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. ASK1 is activated by various stressors, including reactive oxygen species (ROS), and subsequently activates downstream pathways involving JNK and p38, leading to inflammation, apoptosis, and fibrosis. Due to its central role in these pathological processes, ASK1 has emerged as a promising therapeutic target for a range of diseases. These application notes provide a comprehensive overview of the available data on this compound and detailed protocols for its use in in vivo mouse studies.

Quantitative Data Summary

| Parameter | Value | Species | Notes |

| IC₅₀ (ASK1) | 14 nM | - | Potent inhibitor of ASK1. |

| IC₅₀ (ASK2) | 0.51 µM | - | Shows selectivity for ASK1 over ASK2. |

| Cₘₐₓ (Oral) | 285.1 ng/mL | Rat | Pharmacokinetic parameter following a 1 mg/kg oral dose.[1] |

| Tₘₐₓ (Oral) | 1.67 h | Rat | Time to reach maximum plasma concentration after a 1 mg/kg oral dose.[1] |

| AUC (Oral, 0-8h) | 275.4 ng·h/mL | Rat | Area under the curve, indicating drug exposure after a 1 mg/kg oral dose.[1] |

Signaling Pathway

The diagram below illustrates the canonical ASK1 signaling pathway, which is inhibited by this compound.

References

Application Note: Analysis of p-ASK1 Inhibition by TC Ask 10 Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apoptosis Signal-regulating Kinase 1 (ASK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase 5 (MAP3K5), is a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] ASK1 is activated by a variety of cellular stresses, including oxidative stress, endoplasmic reticulum (ER) stress, and inflammatory cytokines.[1] Upon activation, ASK1 initiates a signaling cascade by phosphorylating and activating downstream kinases, primarily MKK4/7 and MKK3/6, which in turn activate c-Jun N-terminal kinase (JNK) and p38 MAPK, respectively.[1] This signaling cascade plays a crucial role in cellular responses such as apoptosis, inflammation, and differentiation. Dysregulation of the ASK1 pathway has been implicated in the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

TC Ask 10 is a potent, selective, and orally active inhibitor of ASK1 with an IC50 of 14 nM.[2] It has been shown to inhibit the phosphorylation of downstream targets of ASK1, such as JNK and p38, in a dose-dependent manner.[2] This application note provides a detailed protocol for the analysis of phosphorylated ASK1 (p-ASK1) by western blot in response to treatment with this compound.

Signaling Pathway

Under normal physiological conditions, ASK1 is kept in an inactive state through its association with thioredoxin (Trx). In the presence of oxidative stress, such as that induced by hydrogen peroxide (H₂O₂), Trx is oxidized and dissociates from ASK1. This dissociation allows for the autophosphorylation and activation of ASK1, which then propagates the signal downstream to JNK and p38 MAPK. This compound exerts its inhibitory effect by preventing the phosphorylation of ASK1.

References

- 1. Reciprocal Inhibition between the Transforming Growth Factor-β-activated Kinase 1 (TAK1) and Apoptosis Signal-regulating Kinase 1 (ASK1) Mitogen-activated Protein Kinase Kinase Kinases and Its Suppression by TAK1-binding Protein 2 (TAB2), an Adapter Protein for TAK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

TC Ask 10 applications in neuroscience research

An in-depth analysis of Apoptosis Signal-regulating Kinase 1 (ASK1) reveals its pivotal role in a multitude of stress responses within the central nervous system, including oxidative stress, neuroinflammation, and endoplasmic reticulum (ER) stress.[1][2] As a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, ASK1 activates the downstream JNK and p38 MAPK pathways, which are deeply implicated in cellular apoptosis, inflammation, and differentiation.[3][4] The dysregulation of the ASK1 signaling cascade is a common pathological feature across a wide spectrum of neurodegenerative and neurological diseases, making it an attractive therapeutic target for drug development.[5][6]

This document provides detailed application notes and protocols for ten key research areas in neuroscience where ASK1 is a critical factor. These applications highlight the potential of targeting ASK1 to ameliorate disease progression and improve neurological outcomes.

Alzheimer's Disease (AD)

Application Note: In Alzheimer's Disease, ASK1 is a critical mediator of neurotoxicity induced by amyloid-beta (Aβ) peptides and is involved in the hyperphosphorylation of tau protein.[7][8] Its activation is triggered by oxidative and ER stress, common features in the AD brain, leading to the activation of JNK/p38 pathways and subsequent neuronal apoptosis.[7][9] Research using 5XFAD transgenic mouse models has shown that ASK1 deficiency can improve cognitive function, an effect associated with the reduction of phosphorylated p38.[10] Therefore, inhibiting the ASK1 signaling cascade presents a promising therapeutic strategy to mitigate neuronal loss and cognitive decline in AD.[7]

Data Summary Table: Effect of ASK1 Deficiency in AD Models

| Model System | Intervention | Key Quantitative Finding | Reference |

| 5XFAD Mice (24-month-old) | ASK1 Deficiency | Improved cognitive function in passive avoidance tests. | [10] |

| 5XFAD Mice (24-month-old) | ASK1 Deficiency | Significant reduction in phosphorylated p38 levels in the brain. | [10] |

| Wild-type Mice (24-month-old) | ASK1 Deficiency | Significantly reduced brain soluble Aβ levels. | [10] |

Experimental Protocols:

Protocol 1: Western Blot for Phosphorylated p38 in Mouse Brain Homogenates

-

Tissue Preparation: Euthanize 24-month-old 5XFAD/ASK1-/- and 5XFAD mice and immediately dissect the hippocampus and cortex on ice.

-

Protein Extraction: Homogenize the brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Quantification: Determine protein concentration using a BCA protein assay.

-

Electrophoresis: Load 20-30 µg of protein per lane onto a 10% SDS-PAGE gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system and quantify band intensity using densitometry software.

Signaling Pathway Diagram:

Caption: ASK1 activation in Alzheimer's Disease.

Parkinson's Disease (PD)

Application Note: In Parkinson's Disease, ASK1 signaling is a key contributor to the degeneration of dopaminergic neurons.[2] It is activated by oxidative stress resulting from factors like the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and genetic factors such as mutations in LRRK2.[1][11] LRRK2 can act as a scaffold, facilitating ASK1-mediated apoptosis.[1] Studies in MPTP-induced mouse models of PD demonstrate that ASK1 knockout mice exhibit reduced motor impairment and preserved dopaminergic neuron counts compared to wild-type littermates.[11] Furthermore, ASK1 inhibition markedly attenuates the activation of microglia and astrocytes, linking oxidative stress to neuroinflammation in PD pathogenesis.[11]

Data Summary Table: Effects of ASK1 Inhibition in PD Models

| Model System | Intervention | Key Quantitative Finding | Reference |

| MPTP-treated mice | ASK1 knockout | Preserved striatal dopamine content and nigral dopamine neuron counts. | [11] |

| Neuronal cells | ASK1 inhibitor PTFA-1 | Suppressed neurotoxicity caused by the LRRK2 G2019S mutant. | [1][2] |

| α-synuclein transgenic mice | ASK1 deletion | Reduced neuronal damage. | [4] |

| SHSY5Y cells | L-DOPA treatment | Activation of ASK1, leading to apoptosis. | [12] |

Experimental Protocols:

Protocol 2: Immunohistochemistry for Dopaminergic Neurons

-

Animal Model: Administer MPTP to both wild-type and ASK1-/- mice to induce PD pathology.

-

Tissue Processing: After a set period, perfuse the mice with 4% paraformaldehyde (PFA). Dissect the brains and post-fix overnight in 4% PFA, followed by cryoprotection in 30% sucrose.

-

Sectioning: Cut 30 µm-thick coronal sections of the substantia nigra using a cryostat.

-

Staining:

-

Wash sections in PBS.

-

Perform antigen retrieval if necessary (e.g., using citrate buffer).

-

Block non-specific binding with a solution containing normal serum and Triton X-100 for 1-2 hours.

-

Incubate sections overnight at 4°C with a primary antibody against Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.

-

Wash and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.

-

Counterstain with DAPI to visualize nuclei.

-

-

Imaging and Analysis: Mount the sections and visualize using a fluorescence or confocal microscope. Perform stereological cell counting of TH-positive neurons in the substantia nigra to quantify neuronal loss.

Signaling Pathway Diagram:

Caption: ASK1-mediated neurodegeneration in Parkinson's Disease.

Amyotrophic Lateral Sclerosis (ALS)

Application Note: In familial ALS, mutations in the SOD1 gene lead to a toxic gain-of-function that causes motor neuron death. A key mechanism involves the interaction of mutant SOD1 (SOD1mut) with Derlin-1, a component of the ER-associated degradation (ERAD) machinery.[13][14] This interaction impairs ERAD, inducing ER stress and subsequently activating the ASK1-dependent apoptotic pathway.[14] Deletion of ASK1 in SOD1(G93A) transgenic mice, a widely used ALS model, mitigates motor neuron loss and significantly extends their lifespan.[14] Furthermore, oral administration of selective ASK1 inhibitors, K811 and K812, also prolongs survival and reduces glial activation in the spinal cord of these mice, reinforcing ASK1 as a critical therapeutic target for ALS.[15]

Data Summary Table: Effects of ASK1 Inhibition in ALS Mouse Model (SOD1G93A)

| Intervention | Key Quantitative Finding | Reference |

| Oral administration of K811 | 1.06% improvement in survival. | [15] |

| Oral administration of K812 | 1.08% improvement in survival. | [15] |

| ASK1 gene deletion | Mitigated motor neuron loss and extended lifespan. | [14] |

| K811 / K812 Treatment | Markedly decreased ASK1 activation in the lumbar spinal cord. | [15] |

Experimental Protocols:

Protocol 3: Rotarod Test for Motor Function Assessment in SOD1G93A Mice

-

Animal Treatment: Begin oral administration of an ASK1 inhibitor (e.g., K811) or vehicle to SOD1(G93A) transgenic mice at a pre-symptomatic age (e.g., 60 days).

-

Apparatus: Use an accelerating rotarod apparatus.

-

Acclimation and Training: For 2-3 days prior to the first test, acclimate mice to the rotarod at a constant low speed (e.g., 4 RPM) for 5 minutes.

-

Testing Procedure:

-

Test mice once or twice weekly, starting from a specific age (e.g., 70 days).

-

Place the mouse on a rotating rod that accelerates from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a 5-minute period.

-

Record the latency to fall from the rod.

-

Perform three trials per mouse on each testing day, with a rest period of at least 15 minutes between trials.

-

-

Data Analysis: Average the latency to fall for the three trials for each mouse at each time point. Compare the performance of the treated group to the vehicle control group over time using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

Signaling Pathway Diagram:

Caption: ASK1-dependent motor neuron death in ALS.

Multiple Sclerosis (MS) and Neuroinflammation

Application Note: In multiple sclerosis and its animal model, experimental autoimmune encephalomyelitis (EAE), ASK1 is a central player in driving neuroinflammation.[16] The Toll-like receptor (TLR)-ASK1-p38 pathway is essential for the production and release of key chemokines and other pro-inflammatory factors from glial cells, particularly astrocytes and microglia.[3][16] ASK1 signaling in microglia contributes to the early stages of the disease by promoting a pro-inflammatory environment, while astrocytic ASK1 signaling becomes critical in the later stages, recruiting and activating more microglia/macrophages, thereby sustaining the inflammatory response.[17][18][19] Genetic deletion or pharmacological inhibition of ASK1 attenuates the severity of EAE, reducing demyelination and neuroinflammation without affecting the peripheral T-cell response, highlighting its specific role within the CNS.[16][20]

Data Summary Table: Effects of ASK1 Deletion in EAE Model

| Genotype | Stage of EAE | Effect on Clinical Score | Cellular Mechanism | Reference |

| Microglia/Macrophage-specific ASK1 KO | Early & Later | Reduced | Reduced pro-inflammatory microglia polarization. | [17][18][20] |

| Astrocyte-specific ASK1 KO | Later | Reduced | Reduced recruitment/activation of microglia in later stages. | [17][18][20] |

| Global ASK1 KO | Throughout | Reduced severity | Attenuated neuroinflammation and chemokine production. | [16] |

Experimental Protocols:

Protocol 4: Induction and Scoring of Experimental Autoimmune Encephalomyelitis (EAE)

-

Mice: Use female C57BL/6 mice (or specific conditional knockout lines, e.g., ASK1LysM KO, ASK1GFAP KO) aged 8-12 weeks.

-

Immunization:

-

Prepare an emulsion of Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55) in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

-

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of the emulsion per site.

-

Administer Pertussis toxin intraperitoneally on day 0 and day 2.

-

-

Clinical Scoring: Monitor mice daily for weight loss and clinical signs of EAE, starting from day 7 post-immunization. Use a standard scoring scale:

-

0: No clinical signs.

-

1: Limp tail.

-

2: Hind limb weakness or waddling gait.

-

3: Partial hind limb paralysis.

-

4: Complete hind limb paralysis.

-

5: Moribund state or death.

-

-

Data Analysis: Plot the mean clinical score for each group (e.g., wild-type vs. ASK1 KO) over time. Analyze data for statistical significance using appropriate tests.

Workflow Diagram:

Caption: Phase-specific roles of glial ASK1 in MS/EAE.

Huntington's Disease (HD)

Application Note: Huntington's Disease is caused by a polyglutamine (polyQ) expansion in the huntingtin (htt) protein, leading to misfolded protein aggregation, ER stress, and neuronal death.[21] ASK1 is implicated in this process, with its expression and activity increased in the striatum and cortex of HD mouse models.[22] Inactivated ASK1 can bind to mutant htt fragments in the cytosol, preventing their translocation into the nucleus where they exert much of their toxicity.[22] Inhibiting ASK1 activity in the R6/2 mouse model of HD resulted in reduced ER stress, decreased nuclear accumulation of htt fragments, improved motor function, and ameliorated striatal atrophy.[22] This suggests that targeting ASK1 can be a viable therapeutic strategy to interfere with key pathological events in HD.

Data Summary Table: Effects of ASK1 Inhibition in R6/2 HD Mouse Model

| Intervention | Measured Outcome | Result | Reference |

| Anti-Ask1 antibody infusion | Motor Function | Improvement in motor dysfunction. | [22] |

| Anti-Ask1 antibody infusion | Striatal Atrophy | Amelioration of atrophy. | [22] |

| Anti-Ask1 antibody infusion | Nuclear htt fragments | Reduced translocation of htt fragments into the nucleus. | [22] |

| Anti-Ask1 antibody infusion | ER Stress Markers | Decreased levels of ER stress. | [22] |

Experimental Protocols:

Protocol 5: Co-immunoprecipitation of ASK1 and Huntingtin Fragments

-

Cell Culture: Use a relevant cell line (e.g., PC12 or HEK293) transfected to express mutant huntingtin (e.g., Htt-Q103).

-

Lysis: Lyse the cells in a non-denaturing immunoprecipitation buffer (e.g., containing 1% Triton X-100 and protease inhibitors).

-

Pre-clearing: Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an anti-ASK1 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Capture: Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with cold IP buffer to remove unbound proteins.

-

Elution and Analysis: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-huntingtin antibody to detect co-precipitated htt fragments.

Logical Relationship Diagram:

Caption: ASK1's role in mutant huntingtin toxicity.

Neuropathic Pain

Application Note: ASK1 signaling in spinal microglia plays a crucial role in the development and maintenance of neuropathic pain.[23] Following nerve injury, ASK1 is activated in microglia and serves as an upstream activator of the p38 MAPK and JNK pathways.[24] This activation cascade leads to the nuclear translocation of NF-κB, promoting the production and release of pro-inflammatory cytokines like TNF-α and IL-1β, which contribute to central sensitization and pain hypersensitivity.[23] Pharmacological inhibition of ASK1 (e.g., with NQDI1) or genetic suppression of the ASK1-p38/NF-κB axis effectively attenuates microglia activation and alleviates mechanical allodynia and thermal hyperalgesia in rodent models of neuropathic pain.[23][24]

Data Summary Table: Effects of ASK1 Inhibition on Neuropathic Pain

| Model | Intervention | Behavioral Outcome | Molecular Outcome | Reference |

| CCI Rat Model | l-CDL (inhibits ASK1) | Attenuated neuropathic pain. | Suppressed microglia activation and p38/NF-κB signaling. | [23] |

| CCI Rat Model | NQDI1 (ASK1 inhibitor) | Attenuated mechanical allodynia & thermal hyperalgesia. | Decreased expression of p-p38 and p-JNK. | [24] |

| SNI Rat Model | rDKK3 (inhibits ASK1) | Ameliorated neuropathic pain. | Inhibited p-ASK1, p-JNK, and p-p38 expression. | [25][26] |

Experimental Protocols:

Protocol 6: Von Frey Test for Mechanical Allodynia

-

Animal Model: Use a model of neuropathic pain, such as Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

-

Apparatus: Place the animal in a chamber with a wire mesh floor that allows access to the plantar surface of the hind paws.

-

Acclimation: Allow the animal to acclimate to the testing environment for at least 15-30 minutes before testing.

-

Testing Procedure:

-

Apply a series of calibrated von Frey filaments with logarithmically incremental stiffness to the mid-plantar surface of the injured hind paw.

-

Begin with a filament in the middle of the force range and use the "up-down" method to determine the 50% paw withdrawal threshold.

-

A positive response is defined as a sharp withdrawal of the paw.

-

The pattern of responses is used to calculate the 50% withdrawal threshold.

-

-

Data Analysis: Compare the 50% withdrawal threshold (in grams) between sham, vehicle-treated, and ASK1 inhibitor-treated animals. A lower threshold indicates increased mechanical sensitivity (allodynia).

Signaling Pathway Diagram:

Caption: ASK1 signaling in spinal microglia contributes to neuropathic pain.

Stroke and Ischemic Brain Injury

Application Note: Following cerebral ischemia/reperfusion (I/R), ASK1 acts as a critical mediator of both direct neuronal death and neurotoxic microglial activation.[27] In neurons, ASK1 activation, particularly of the downstream JNK pathway, contributes to apoptosis following oxygen-glucose deprivation (OGD). In microglia, the ASK1-p38 pathway is stimulated by signals from damaged neurons, promoting a shift towards a cytotoxic M1 phenotype and the release of neurotoxic factors.[27] Studies using ASK1 kinase-dead knock-in mice subjected to middle cerebral artery occlusion (MCAO) showed a significant reduction in infarct volume (by 41.8%) and long-term improvements in sensorimotor and cognitive functions.[27] This demonstrates that targeting ASK1 can interrupt the vicious cycle of neuron-microglia pro-death signaling after stroke.

Data Summary Table: Neuroprotective Effects of ASK1 Inhibition in Stroke

| Model | Intervention | Key Quantitative Finding | Reference |

| MCAO Mouse Model | ASK1 kinase-dead knock-in (ASK1-ki) | 41.8% reduction in infarct volume. | [27] |

| MCAO Mouse Model | ASK1-ki | Improved sensorimotor and cognitive functions up to 28 days. | [27] |

| Primary Neurons (OGD) | ASK1-ki or TAT-M4i peptide | Attenuated OGD-induced neuronal death. | [27] |

| Primary Microglia | ASK1-ki or TAT-M3i peptide | Suppressed M1 polarization and release of neurotoxic cytokines. | [27] |

Experimental Protocols:

Protocol 7: Middle Cerebral Artery Occlusion (MCAO) Model in Mice

-

Anesthesia: Anesthetize the mouse with isoflurane.

-

Surgical Procedure:

-

Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA.

-

Introduce a silicon-coated monofilament into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

-

-

Occlusion and Reperfusion: Maintain the occlusion for a set period (e.g., 60 minutes). Reperfusion is achieved by withdrawing the filament.

-

Post-operative Care: Suture the incision, monitor the animal's recovery from anesthesia, and provide supportive care.

-

Infarct Volume Assessment (24h post-MCAO):

-

Euthanize the mouse and remove the brain.

-

Slice the brain into 2 mm coronal sections.

-

Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. TTC stains viable tissue red, leaving the infarcted area white.

-

Image the sections and quantify the infarct volume as a percentage of the total hemispheric volume, correcting for edema.

-

Workflow Diagram:

Caption: ASK1 mediates neuron-microglia pro-death signaling in stroke.

Traumatic Brain Injury (TBI)

Application Note: Following Traumatic Brain Injury, secondary injury cascades involving neuroinflammation and blood-brain barrier (BBB) breakdown significantly worsen outcomes. ASK1 is a key player in these processes.[28] A study using transgenic mice with a catalytically inactive ASK1 (ASK1-K716R) showed that inhibiting ASK1 kinase activity is highly protective.[28] ASK1-K716R mice exhibited preserved BBB integrity after TBI, which was attributed to the suppression of the ASK1/JNK pathway in endothelial cells, preventing the degradation of tight junction proteins.[28] This led to reduced infiltration of peripheral immune cells and a modulation of microglia/macrophage polarization away from a pro-inflammatory state. These early benefits translated into reduced white matter injury and better long-term recovery of neurological function.[28][29]

Data Summary Table: Effects of ASK1 Inactivation (K716R) in TBI Model

| Measured Outcome | Effect of ASK1-K716R | Potential Mechanism | Reference |

| Blood-Brain Barrier Integrity | Preserved | Inhibition of ASK1/JNK in endothelial cells; reduced tight junction degradation. | [28] |

| Neuroinflammation | Alleviated | Reduced immune cell infiltration and modulated microglia polarization. | [28] |

| White Matter Injury | Reduced | Secondary to preserved BBB and reduced inflammation. | [28][29] |

| Neurological Function | Promoted long-term recovery | Cumulative effect of reduced secondary injury. | [28] |

Experimental Protocols:

Protocol 8: Assessment of Blood-Brain Barrier (BBB) Permeability

-

Animal Model: Induce TBI in wild-type and ASK1-K716R mice using a controlled cortical impact (CCI) or fluid percussion injury model.

-

Tracer Injection: At a specific time point post-TBI (e.g., 24 or 72 hours), inject a BBB permeability tracer, such as Evans Blue dye (2% in saline) or sodium fluorescein, via the tail vein.

-

Circulation and Perfusion: Allow the tracer to circulate for 1-2 hours. Then, deeply anesthetize the mice and perfuse transcardially with saline to remove the tracer from the vasculature.

-

Quantification:

-

For Evans Blue: Dissect the brain, weigh the injured and contralateral hemispheres, and homogenize them in formamide to extract the dye. Measure the absorbance of the supernatant at 620 nm. Calculate the amount of extravasated dye (µg/g of tissue).

-

For Sodium Fluorescein: Homogenize brain tissue in PBS and measure fluorescence.

-

-

Imaging (Optional): For qualitative assessment, image brain sections using a fluorescence microscope to visualize the extravasation of the fluorescent tracer.

Workflow Diagram:

Caption: ASK1's role in BBB breakdown after TBI.

Subarachnoid Hemorrhage (SAH)

Application Note: Early brain injury (EBI) following subarachnoid hemorrhage is characterized by intense oxidative stress and neuronal apoptosis, which are major determinants of patient outcome. The ASK1 signaling pathway is strongly implicated in these pathological processes.[30] In rat models of SAH, the expression and phosphorylation of ASK1 are elevated in the brain.[30][31] Intracerebroventricular injection of the ASK1 inhibitor NQDI-1 significantly improves both short- and long-term neurological function.[31] The protective effects of NQDI-1 are mediated by the inhibition of ASK1 phosphorylation, which in turn suppresses the downstream p38 and JNK pathways, leading to a reduction in markers of oxidative stress and a decrease in neuronal apoptosis.[30][31]

Data Summary Table: Effects of ASK1 Inhibitor NQDI-1 in SAH Rat Model

| Measured Outcome | Effect of NQDI-1 Treatment | Reference |

| Neurological Function | Significant improvement in short-term (modified Garcia, beam balance) and long-term (rotarod, Morris water maze) scores. | [31] |

| Oxidative Stress | Significantly reduced. | [31] |

| Neuronal Apoptosis | Significantly reduced. | [31] |

| Protein Expression | Decreased p-ASK1, p-p38, p-JNK, Bax; Increased Bcl-2. | [30][31] |

Experimental Protocols:

Protocol 9: TUNEL Staining for Apoptosis Assessment

-

Animal Model: Use the endovascular perforation model of SAH in rats. Treat animals with vehicle or NQDI-1.

-

Tissue Preparation: At 24 hours post-SAH, perfuse animals with 4% PFA and prepare paraffin-embedded or frozen brain sections.

-

Staining Procedure (using a commercial kit):

-

Deparaffinize and rehydrate sections if using paraffin-embedded tissue.

-

Permeabilize the tissue with Proteinase K.

-

Incubate sections with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently-labeled dUTP (e.g., FITC-dUTP). TdT adds the labeled nucleotides to the 3'-OH ends of fragmented DNA, a hallmark of apoptosis.

-

Wash to remove unincorporated nucleotides.

-

-

Co-staining (Optional): Co-stain with a neuronal marker like NeuN to specifically identify apoptotic neurons. Counterstain with DAPI.

-

Imaging and Quantification:

-

Visualize sections with a fluorescence microscope.

-

Count the number of TUNEL-positive (apoptotic) cells and NeuN/TUNEL double-positive cells in a defined region of interest (e.g., the cortex).

-

Express the data as the number of apoptotic cells per field or as a percentage of total cells (DAPI-positive).

-

Signaling Pathway Diagram:

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]